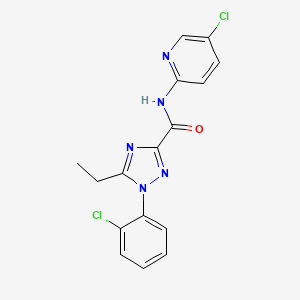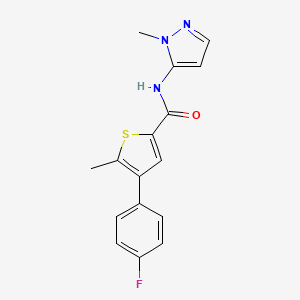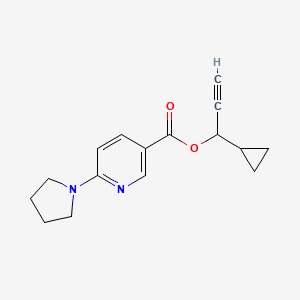![molecular formula C15H16N4O2 B7662544 1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)
1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively researched due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, Fragile X syndrome, and addiction.
Mécanisme D'action
1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol acts as a selective antagonist for the mGluR5 receptor. The mGluR5 receptor is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the mGluR5 receptor, this compound can modulate the release of glutamate, a neurotransmitter that is involved in the regulation of neuronal activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the release of glutamate in the brain, which can lead to a reduction in neuronal activity. This compound has also been shown to reduce the activity of dopaminergic neurons, which can lead to a reduction in the severity of Parkinsonian symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol is its selectivity for the mGluR5 receptor. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research on the long-term effects of this compound on neuronal function and behavior.
Méthodes De Synthèse
The synthesis of 1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of ethylene glycol with a tert-butyldimethylsilyl (TBDMS) group. The protected ethylene glycol is then reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate to form the corresponding ether. The resulting ether is then reacted with 5-(2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of triethylamine to form the ester. The ester is then reduced with sodium borohydride to form the alcohol, which is then reacted with 3-(pyrazol-3-yl)propanol in the presence of 1,3-dicyclohexylcarbodiimide (DCC) to form this compound.
Applications De Recherche Scientifique
1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol has been extensively researched for its potential therapeutic applications in neurological disorders. One of the most promising applications of this compound is in the treatment of Parkinson's disease. Studies have shown that this compound can reduce the severity of Parkinsonian symptoms in animal models by blocking the mGluR5 receptor.
This compound has also been studied for its potential therapeutic applications in Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. This compound has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome.
In addition to neurological disorders, this compound has also been studied for its potential applications in addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction by blocking the mGluR5 receptor.
Propriétés
IUPAC Name |
1-[1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-5-3-4-6-12(10)15-16-14(18-21-15)9-19-8-7-13(17-19)11(2)20/h3-8,11,20H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZMVXCPAWWJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C=CC(=N3)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2,3-Dihydro-1,4-benzodioxin-5-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662464.png)
![2-[(Z)-1-(4-pyrazol-1-ylphenyl)prop-1-en-2-yl]pyrazine](/img/structure/B7662478.png)
![2-[2-(4-Fluorophenoxy)ethyl-methylamino]-6-methylpyridine-3-carbonitrile](/img/structure/B7662485.png)

![3-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662495.png)
![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)
![N-methyl-2-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7662516.png)


![4-fluoro-2-hydroxy-N-methyl-N-[2-(oxan-4-yl)ethyl]benzamide](/img/structure/B7662539.png)
![N-[[5-(cyclopropylmethyl)-1,2,4-oxadiazol-3-yl]methyl]-4-fluorobenzenesulfonamide](/img/structure/B7662545.png)
![1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)
